Pfhmv-D3
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
119839-97-3 |
|---|---|
Molecular Formula |
C28H41F5O3 |
Molecular Weight |
520.6 g/mol |
IUPAC Name |
(1R,5Z)-5-[(2E)-2-[(7aR)-1-[(2R)-6-[difluoro(methoxy)methyl]-7,7,7-trifluoroheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C28H41F5O3/c1-17(7-5-9-25(27(29,30)31)28(32,33)36-4)22-12-13-23-19(8-6-14-26(22,23)3)10-11-20-15-21(34)16-24(35)18(20)2/h10-11,17,21-25,34-35H,2,5-9,12-16H2,1,3-4H3/b19-10+,20-11-/t17-,21-,22?,23?,24?,25?,26-/m1/s1 |
InChI Key |
YFPUGVGSQJTGSN-BBAVXGTHSA-N |
SMILES |
CC(CCCC(C(OC)(F)F)C(F)(F)F)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Isomeric SMILES |
C[C@H](CCCC(C(OC)(F)F)C(F)(F)F)C1CCC\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CC(C3=C)O)O)C |
Canonical SMILES |
CC(CCCC(C(OC)(F)F)C(F)(F)F)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Synonyms |
26,26,26,27,27-pentafluoro-1-hydroxy-27-methoxyvitamin D3 PFHMV-D3 |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of Vitamin D3 and Its Metabolites
Cutaneous Photobiosynthesis of Cholecalciferol
The primary source of Vitamin D3 for most humans is its synthesis in the skin upon exposure to sunlight. mdpi.com This process, known as cutaneous photobiosynthesis, is a non-enzymatic reaction driven by ultraviolet B (UVB) radiation.
The precursor to Vitamin D3 is 7-dehydrocholesterol (B119134) (7-DHC), a derivative of cholesterol that is abundant in the epidermis. mdpi.com 7-DHC is a sterol that plays a crucial role as the immediate antecedent to cholecalciferol (Vitamin D3).
Upon exposure to UVB radiation in the wavelength range of 290-315 nm, the B-ring of 7-dehydrocholesterol undergoes a photochemical reaction, breaking the C9-C10 bond to form previtamin D3. mdpi.comwikipedia.org This initial product is biologically inert and requires a subsequent, heat-dependent process known as thermal isomerization to be converted into the more stable cholecalciferol (Vitamin D3). mdpi.com This isomerization is a spontaneous process that occurs in the skin. wikipedia.org
The efficiency of cutaneous Vitamin D3 synthesis is not constant and is influenced by a variety of environmental and physiological factors.
Several factors can modulate the endogenous production of Vitamin D3. These include:
Latitude and Season: The angle of the sun's rays affects the intensity of UVB radiation reaching the Earth's surface. In higher latitudes, especially during winter months, the UVB intensity is often insufficient for significant Vitamin D3 synthesis. nih.gov
Time of Day: UVB radiation is most intense during the midday hours.
Skin Pigmentation: Melanin in the skin acts as a natural sunblock, competing with 7-DHC for UVB photons. Individuals with darker skin pigmentation require longer sun exposure to produce the same amount of Vitamin D3 as those with lighter skin.
Aging: The concentration of 7-DHC in the skin decreases with age, leading to a reduced capacity for Vitamin D3 synthesis in older adults.
Use of Sunscreen: Sunscreens are designed to block UVB radiation and, when used effectively, can significantly reduce or prevent the cutaneous synthesis of Vitamin D3. nih.gov
Prolonged exposure to sunlight does not lead to excessive Vitamin D3 production. This is due to a built-in regulatory mechanism where prolonged UVB exposure leads to the photoisomerization of previtamin D3 and Vitamin D3 into inactive photoproducts, such as lumisterol and tachysterol. This process prevents the potential for Vitamin D toxicity from excessive sun exposure.
Factors Influencing Endogenous Production
Systemic Hydroxylation and Metabolic Activation
Once synthesized in the skin or obtained from dietary sources, cholecalciferol is biologically inactive and must undergo two sequential hydroxylation steps to become the biologically active hormone, calcitriol. guidetopharmacology.org
The first hydroxylation occurs primarily in the liver, where cholecalciferol is converted to 25-hydroxyvitamin D3 (25(OH)D3), also known as calcifediol. researchgate.net This reaction is catalyzed by the enzyme 25-hydroxylase, with CYP2R1 being a key enzyme in this process. nih.gov 25(OH)D3 is the major circulating form of Vitamin D and is the metabolite measured in blood to assess a person's Vitamin D status. researchgate.netcaymanchem.com
The second hydroxylation step takes place predominantly in the kidneys. researchgate.net Here, 25(OH)D3 is converted to the biologically active form, 1,25-dihydroxyvitamin D3 (1,25(OH)2D3), or calcitriol. researchgate.net This reaction is catalyzed by the enzyme 1α-hydroxylase (CYP27B1). nih.gov The activity of 1α-hydroxylase is tightly regulated by parathyroid hormone (PTH), fibroblast growth factor 23 (FGF23), and serum calcium and phosphate (B84403) levels. nih.gov
In addition to activation, the metabolism of Vitamin D also involves catabolic pathways to regulate its levels. The enzyme 24-hydroxylase (CYP24A1) initiates the breakdown of both 25(OH)D3 and 1,25(OH)2D3 into inactive metabolites. researchgate.net
Table 1: Key Compounds in the Vitamin D3 Metabolic Pathway
| Compound Name | Abbreviation | Key Role |
|---|---|---|
| 7-Dehydrocholesterol | 7-DHC | Precursor to Vitamin D3 in the skin |
| Previtamin D3 | Pre-D3 | Intermediate formed from 7-DHC by UVB radiation |
| Cholecalciferol | Vitamin D3 | Synthesized in the skin and obtained from diet |
| 25-hydroxyvitamin D3 | 25(OH)D3 | Major circulating form, produced in the liver |
| 1,25-dihydroxyvitamin D3 | 1,25(OH)2D3 | Biologically active form, produced in the kidneys |
| Lumisterol | - | Inactive photoproduct of previtamin D3 |
Table 2: Key Enzymes in Vitamin D3 Metabolism
| Enzyme | Gene | Location | Function |
|---|---|---|---|
| 25-hydroxylase | CYP2R1 | Liver | Converts Cholecalciferol to 25-hydroxyvitamin D3 |
| 1α-hydroxylase | CYP27B1 | Kidneys, other tissues | Converts 25-hydroxyvitamin D3 to 1,25-dihydroxyvitamin D3 |
Hepatic 25-Hydroxylation: Formation of 25-Hydroxyvitamin D3
The initial step in the activation of vitamin D3 (cholecalciferol) is its transport to the liver, where it undergoes hydroxylation at the 25th carbon position to form 25-hydroxyvitamin D3 (25(OH)D3), also known as calcifediol. wikipedia.org This metabolite is the major circulating form of vitamin D and is commonly used to assess an individual's vitamin D status. droracle.ai The liver is the primary site for this conversion, which is a critical, albeit not tightly regulated, step in the vitamin D metabolic pathway. nih.gov
The 25-hydroxylation of vitamin D3 is catalyzed by a group of enzymes belonging to the cytochrome P450 (CYP) superfamily. researchgate.net While several CYPs have been shown to possess 25-hydroxylase activity in vitro, two enzymes are considered the most physiologically relevant: CYP2R1 and CYP27A1. nih.govnih.gov
CYP2R1 , located in the endoplasmic reticulum, is now recognized as the major enzyme responsible for the 25-hydroxylation of vitamin D in vivo. nih.govnih.govresearchgate.net Studies in mice have demonstrated that the absence of CYP2R1 leads to a significant reduction (over 50%) in serum 25(OH)D3 levels. nih.gov Furthermore, mutations in the human CYP2R1 gene are associated with low levels of 25-hydroxyvitamin D3 and symptoms of vitamin D-dependent rickets. nih.gov CYP2R1 can efficiently hydroxylate both vitamin D3 and vitamin D2. nih.govualberta.ca
| Enzyme | Cellular Location | Primary Function in Vitamin D Metabolism | Substrate(s) |
|---|---|---|---|
| CYP2R1 | Endoplasmic Reticulum | Major enzyme for 25-hydroxylation of vitamin D | Vitamin D3, Vitamin D2 |
| CYP27A1 | Mitochondria | Contributes to 25-hydroxylation of vitamin D; primary role in bile acid synthesis | Vitamin D3 |
Renal 1α-Hydroxylation: Synthesis of 1,25-Dihydroxyvitamin D3
Following its synthesis in the liver, 25(OH)D3 is transported to the kidneys for the second hydroxylation step. This reaction occurs at the 1-alpha position of the molecule, resulting in the formation of 1,25-dihydroxyvitamin D3 (1,25(OH)2D3), also known as calcitriol. wikipedia.org This is the most biologically active form of vitamin D and functions as a potent seco-steroid hormone. oup.com The renal production of 1,25(OH)2D3 is the key metabolic step in the regulation of vitamin D's endocrine functions. oup.com
The enzyme responsible for the 1α-hydroxylation of 25(OH)D3 is CYP27B1 , a mitochondrial cytochrome P450 enzyme. oup.comoup.com The activity of CYP27B1 is tightly regulated, ensuring that the production of the active vitamin D hormone is precisely controlled to meet the body's physiological demands for calcium and phosphate homeostasis. nih.govoup.com This regulation occurs at the level of gene expression and is influenced by several factors, including:
Parathyroid hormone (PTH): PTH is a positive regulator of CYP27B1, stimulating its expression and thereby increasing the synthesis of 1,25(OH)2D3. oup.com
Fibroblast growth factor 23 (FGF23): FGF23 inhibits the expression of CYP27B1, leading to decreased production of 1,25(OH)2D3. nih.gov
1,25-dihydroxyvitamin D3 (Calcitriol): The product of the reaction, 1,25(OH)2D3, acts as a negative feedback regulator, suppressing the expression of CYP27B1. oup.comoup.com
Calcium and Phosphate: High levels of calcium and phosphate can also inhibit the activity of CYP27B1. nih.govoup.com
| Enzyme | Cellular Location | Function | Primary Site of Action | Key Regulators |
|---|---|---|---|---|
| CYP27B1 | Mitochondria | Catalyzes the 1α-hydroxylation of 25-hydroxyvitamin D3 to form 1,25-dihydroxyvitamin D3 | Kidney (proximal tubules) | Stimulated by PTH; Inhibited by FGF23, 1,25(OH)2D3, Calcium, Phosphate |
Transport and Distribution of Vitamin D Metabolites
As fat-soluble molecules, vitamin D and its metabolites require a carrier protein for their transport in the aqueous environment of the bloodstream.
Interactions with Vitamin D-Binding Protein (VDBP)
The primary carrier for vitamin D metabolites in the circulation is the vitamin D-binding protein (VDBP) , a specific plasma globulin. wikipedia.org VDBP binds with high affinity to vitamin D3, 25(OH)D3, and 1,25(OH)2D3, facilitating their transport to target tissues throughout the body. The binding to VDBP also protects the vitamin D metabolites from rapid metabolism and excretion, thereby extending their half-life in the circulation.
Localized Metabolic Pathways in Target Tissues
While the liver and kidneys are the central organs for the systemic production of vitamin D metabolites, the enzymatic machinery for vitamin D activation is also present in various extra-renal tissues. This localized production of 1,25(OH)2D3 allows for intracrine or paracrine signaling, where the active hormone exerts its effects within the same cell or on neighboring cells, respectively.
The expression of CYP27B1 has been identified in a wide range of tissues, including:
Immune cells: Macrophages and dendritic cells can synthesize 1,25(OH)2D3, which plays a role in modulating immune responses. wikipedia.orgoup.com
Skin: Keratinocytes in the skin express CYP27B1 and can produce 1,25(OH)2D3, which is involved in regulating cell proliferation and differentiation. oup.comwikipedia.org
Bone: Osteoblasts have been shown to express CYP27B1, suggesting a local role for 1,25(OH)2D3 in bone metabolism. wikipedia.org
Colon, pancreas, adrenal medulla, brain, and placenta: The presence of CYP27B1 in these tissues points to diverse, localized functions of vitamin D beyond its classical role in calcium homeostasis. oup.com
The regulation of CYP27B1 in these extra-renal tissues appears to be different from the systemic regulation in the kidney, often being influenced by local factors such as cytokines rather than PTH. nih.gov This localized production of 1,25(OH)2D3 highlights the pleiotropic effects of vitamin D in various physiological systems.
Non-Biological Degradation and Metabolite Decomposition
The non-biological degradation of a compound refers to its breakdown under environmental influences such as light, heat, and pH. nih.gov The decomposition products are the resultant molecules from this breakdown.
The formation of decomposition products is entirely dependent on the chemical structure and stability of the parent molecule. For Vitamin D3, exposure to factors like UV light and acidic conditions can lead to the formation of various isomers such as tachysterol, lumisterol, and isotachysterol. researchgate.netresearchgate.net The specific bonds within the “Pfhmv-D3” molecule would determine its susceptibility to similar degradation pathways and the nature of the resulting products. As the structure of “this compound” is unknown, the identity of its potential decomposition products cannot be determined.
The biological implications of any decomposition products would depend on their own chemical structures and how they interact with biological systems, such as cellular receptors. optimaldx.com For instance, some degradation products of Vitamin D3 have been shown to have reduced biological activity compared to the parent compound. researchgate.net Without knowledge of the decomposition products of “this compound,” no information can be provided regarding their biological implications.
Data Tables
Due to the unidentified nature of "this compound," no data is available to populate the following interactive tables. They are presented here as placeholders to fulfill the structural requirements of the request.
Table 1: Keratinocyte-Specific Conversion of this compound This table is intentionally left blank as no data is available for the compound "this compound."
| Enzyme | Resulting Metabolite | Biological Activity |
|---|---|---|
Table 2: Decomposition Products of this compound This table is intentionally left blank as no data is available for the compound "this compound."
| Condition | Decomposition Product | Chemical Formula |
|---|---|---|
Compound Names
Molecular Mechanisms of Action of Vitamin D3 and Its Active Metabolites
Ligand-Receptor Interactions and Signaling Pathways
The biological actions of the active form of vitamin D3, 1α,25(OH)2D3, are initiated by its interaction with specific cellular components, triggering a cascade of signaling events that ultimately alter cellular function. These interactions can be broadly categorized into genomic and non-genomic pathways.
Interaction with the Nuclear Vitamin D Receptor (VDR)
The primary mediator of the genomic actions of vitamin D3 is the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of transcription factors. nih.govwikipedia.org The active metabolite, 1α,25(OH)2D3, binds to the ligand-binding domain (LBD) of the VDR. nih.gov This binding induces a conformational change in the VDR, which then facilitates its heterodimerization with the Retinoid X Receptor (RXR). rutgers.eduelsevierpure.comsemanticscholar.org This VDR/RXR heterodimeric complex is the fundamental unit that initiates the transcriptional regulation of target genes. nih.gov The interaction is highly specific, with 1α,25(OH)2D3 binding with high affinity to the VDR. Other forms of vitamin D and certain bile acids, like lithocholic acid, can also bind to the VDR, but with lower affinity. wikipedia.org
Table 1: Key Proteins in VDR Signaling
| Protein | Family | Function |
|---|---|---|
| VDR | Nuclear Receptor | Binds 1α,25(OH)2D3, acts as a ligand-activated transcription factor. nih.gov |
| RXR | Nuclear Receptor | Forms a heterodimer with VDR, essential for DNA binding. semanticscholar.orgnih.gov |
| Coactivators | Various | Enhance transcriptional activity of the VDR/RXR complex. |
| Corepressors | Various | Inhibit transcriptional activity of the VDR/RXR complex. elsevierpure.com |
Transcriptional Modulation via Vitamin D Response Elements (VDREs)
The VDR/RXR heterodimer, once formed, translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes. wikipedia.orgelsevierpure.comnih.gov This binding event is the crux of the genomic mechanism of vitamin D3 action. The binding of the VDR/RXR complex to VDREs allows for the recruitment of a variety of coactivator or corepressor proteins. elsevierpure.comsemanticscholar.org These coregulatory proteins can modify chromatin structure and influence the assembly of the transcriptional machinery, leading to either the enhancement or suppression of gene transcription. nih.gov This modulation of gene expression underlies many of the physiological effects of vitamin D3, including the regulation of genes involved in calcium and phosphate (B84403) absorption such as TRPV6 and calbindin. elsevierpure.comnih.gov
Regulation of Cellular Processes
The signaling pathways activated by 1α,25(OH)2D3 have profound effects on various cellular processes, playing a critical role in maintaining cellular homeostasis and function.
Control of Cellular Proliferation and Differentiation (e.g., Keratinocytes)
Vitamin D3 and its active metabolites are significant regulators of cell growth and differentiation. In the skin, the VDR is crucial for the normal cycle of hair follicles and the differentiation of keratinocytes. semanticscholar.org Unliganded VDR has been shown to regulate genes involved in keratinocyte differentiation, such as those affecting Wnt signaling. elsevierpure.com The active form, 1α,25(OH)2D3, is known to inhibit the proliferation of cancer cells and induce their differentiation. nih.gov This anti-proliferative effect is, in part, mediated by the VDR/RXR complex's ability to regulate the expression of genes that control the cell cycle.
Modulation of the Innate Immune System
Vitamin D3 plays a crucial role in modulating the innate immune system. rutgers.edunih.gov The VDR is expressed in various immune cells, including macrophages and dendritic cells. nih.gov Upon activation by 1α,25(OH)2D3, the VDR signaling pathway can induce the expression of antimicrobial peptides, such as cathelicidin (B612621) and defensins, which are key components of the innate immune response against pathogens. Furthermore, vitamin D3 can regulate the inflammatory response by modulating the production of cytokines. nih.gov It can inhibit the production of pro-inflammatory cytokines while promoting the expression of anti-inflammatory cytokines, thereby contributing to a balanced immune response.
Table 2: Effects of 1α,25(OH)2D3 on Cellular Processes
| Cellular Process | Key Effects |
|---|---|
| Proliferation | Inhibition of proliferation in various cell types, including cancer cells. nih.gov |
| Differentiation | Induction of differentiation, particularly in keratinocytes and cancer cells. semanticscholar.orgnih.gov |
| Innate Immunity | Induction of antimicrobial peptides; modulation of cytokine production. nih.gov |
| Apoptosis | Induction of programmed cell death in certain cancer cells. nih.govnih.gov |
Compound Names Mentioned:
1α,25-dihydroxyvitamin D3 (Calcitriol)
Vitamin D3 (Cholecalciferol)
Lithocholic acid
Calcitroic acid
25-hydroxyvitamin D (Calcifediol)
Ergocalciferol (Vitamin D2)
7-dehydrocholesterol (B119134)
Induction of Antimicrobial Peptide Expression (e.g., Cathelicidin, Human Beta-Defensin 2)
A critical component of the body's innate immunity is the production of antimicrobial peptides (AMPs), which act as endogenous antibiotics. Active Vitamin D3 is a potent inducer of these peptides in various cell types, including immune cells and epithelial cells lining the respiratory tract. nih.gov
Cathelicidin (LL-37): Vitamin D3 signaling robustly stimulates the expression of the human cathelicidin antimicrobial peptide (hCAP18), which is cleaved to form the active peptide LL-37. nih.govnih.gov This induction is a key mechanism for the antimicrobial effects of vitamin D. nih.gov For instance, in monocytes and macrophages, Vitamin D3-induced cathelicidin is crucial for combating intracellular pathogens like Mycobacterium tuberculosis by promoting autophagy, a cellular process that degrades and recycles cellular components and pathogens. nih.gov Studies have shown that Vitamin D3 supplementation can significantly increase serum cathelicidin levels, which correlates with improved clinical outcomes in infectious diseases. nih.gov
Human Beta-Defensin 2 (HBD-2): Vitamin D3 also upregulates the expression of human beta-defensin 2 (HBD-2), another vital AMP. nih.govnih.gov HBD-2 has a broad spectrum of antimicrobial activity against bacteria, fungi, and some viruses. nih.gov The expression of HBD-2 is often induced by bacterial challenges and pro-inflammatory cytokines. nih.gov Vitamin D3's ability to boost HBD-2 levels contributes to strengthening the epithelial barrier defense, for example, in the skin and gut. nih.govmdpi.com In primary diabetic foot cell cultures, where AMP levels are typically low, 1,25-dihydroxyvitamin D3 has been shown to increase both mRNA expression and protein secretion of HBD-2. nih.gov
| Antimicrobial Peptide | Primary Function | Mechanism of Induction by Vitamin D3 | Key Cell Types |
|---|---|---|---|
| Cathelicidin (LL-37) | Broad-spectrum antimicrobial activity, promotes autophagy. | Binds to VDR, activating the CAMP gene promoter. | Neutrophils, monocytes, macrophages, epithelial cells. |
| Human Beta-Defensin 2 (HBD-2) | Antimicrobial activity against bacteria, fungi, and viruses; chemoattractant. | Activates the DEFB4A/DEFB4B gene promoter. | Keratinocytes, epithelial cells. |
Regulation of Cytokine and Chemokine Responses
Active Vitamin D3 is a significant modulator of the immune system, exerting both anti-inflammatory and regulatory effects by controlling the production of cytokines and chemokines. nih.govnih.gov It generally suppresses the pro-inflammatory T helper 1 (Th1) and Th17 cell responses while promoting the anti-inflammatory T helper 2 (Th2) and regulatory T cell (Treg) phenotypes. nih.gov
This immunomodulation is achieved by directly targeting the transcription of cytokine genes. For example, Vitamin D3 can inhibit the production of pro-inflammatory cytokines such as:
Interleukin-2 (IL-2)
Interleukin-6 (IL-6) nih.gov
Interleukin-12 (IL-12) nih.govnih.gov
Interferon-gamma (IFN-γ) nih.gov
Tumor Necrosis Factor-alpha (TNF-α)
Conversely, it can enhance the production of anti-inflammatory cytokines like Interleukin-10 (IL-10). mesoscale.com By regulating these signaling molecules, Vitamin D3 helps to dampen excessive inflammatory responses that can lead to tissue damage during an infection, thereby preventing a "cytokine storm". nih.gov
Anti-Pathogen Mechanisms (e.g., Anti-bacterial, Anti-viral)
The anti-pathogen effects of Vitamin D3 are mediated through a combination of boosting innate defenses and modulating adaptive immunity. nih.govnih.gov
Anti-bacterial Mechanisms: The primary anti-bacterial action is the induction of AMPs like cathelicidin and HBD-2, which have direct bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria. nih.govnih.gov Vitamin D3 has shown inhibitory activity against organisms such as Staphylococcus aureus, Streptococcus pyogenes, and Escherichia coli. nih.gov Furthermore, by enhancing autophagy in macrophages, Vitamin D3 helps clear intracellular bacteria, most notably Mycobacterium tuberculosis. nih.gov It also supports the clearance of bacteria like Pseudomonas aeruginosa by macrophages. nih.gov
Anti-viral Mechanisms: Cell culture experiments indicate that Vitamin D3 has direct anti-viral effects, particularly against enveloped viruses. nih.gov This activity may be linked to its ability to up-regulate cathelicidin and HBD-2, which can disrupt viral envelopes. nih.gov Additionally, Vitamin D3 can reduce the inflammatory response to viral infections, such as that caused by Respiratory Syncytial Virus (RSV), by inducing the NF-κB inhibitor, IκBα, thereby decreasing the viral induction of inflammatory genes. nih.govnih.gov This helps mitigate the immunopathology associated with severe viral illness. nih.gov
| Mechanism | Description | Target Pathogens (Examples) |
|---|---|---|
| AMP Induction | Upregulates cathelicidin and defensins, which directly kill pathogens. | Staphylococcus aureus, Mycobacterium tuberculosis, Escherichia coli |
| Enhanced Autophagy | Promotes the cellular process of engulfing and destroying intracellular microbes. | Mycobacterium tuberculosis |
| Cytokine Regulation | Reduces pro-inflammatory cytokine storm, limiting tissue damage from infection. | Respiratory Syncytial Virus (RSV), Influenza A |
| Direct Viral Disruption | AMPs may disrupt the lipid envelopes of certain viruses. | Enveloped viruses |
Influence on Tissue Remodeling and Repair Mechanisms (e.g., Wound Healing)
Vitamin D3 plays a multifaceted role in tissue repair and wound healing, particularly in complex wounds like diabetic foot ulcers. nih.govnih.govresearchgate.net Its beneficial effects are linked to its ability to control inflammation, promote the growth of new skin cells (keratinocytes), and improve glycemic control, which is often a factor in delayed healing. nih.govnih.gov Studies have shown that Vitamin D3 supplementation in patients with diabetic foot ulcers can lead to a significant reduction in ulcer size (length, width, and depth). nih.gov Furthermore, Vitamin D3 can stimulate the migration of endothelial cells and keratinocytes, which are essential steps in the wound healing process. nih.gov It also modulates the expression of proteins involved in skeletal muscle remodeling, suggesting a broader role in tissue integrity and regeneration. nih.gov
Effects on Hair Follicle Cycle Regulation
The Vitamin D receptor (VDR) is expressed in key areas of the hair follicle, including the dermal papilla and outer root sheath keratinocytes, suggesting a role for Vitamin D3 in hair growth. nih.gov VDR expression changes throughout the hair cycle, with stronger immunoreactivity during the growth (anagen) and regression (catagen) phases compared to the resting (telogen) phase. nih.gov This cyclical expression indicates that follicular cells have varying sensitivity to Vitamin D3 stimulation depending on the growth stage. nih.gov The active form of Vitamin D3, calcitriol, has been shown to modulate the hair-inductive capacity of dermal papilla cells. nih.gov VDR is essential for initiating the anagen phase of the hair cycle, and its absence can lead to alopecia. nih.govresearchgate.net Vitamin D3 signaling interacts with other pathways crucial for hair growth, such as the Wnt signaling pathway, by upregulating genes like Wnt10b. nih.gov
Mechanistic and Theoretical Investigations in D3 Chemistry
Mechanistic Studies of Chemical Transformations
Mechanistic studies aim to unravel the step-by-step processes by which chemical reactions occur. For a compound like Pfhmv-D3, understanding its transformations would involve identifying intermediates, transition states, and the factors influencing reaction rates and product selectivity.
If this compound were involved in a biosynthetic pathway, the characterization of its intermediates would be paramount to understanding its formation and subsequent conversions. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopy are indispensable for identifying and confirming the structures of transient species. For instance, time-resolved spectroscopy could capture the fleeting existence of these intermediates, providing insights into their electronic configurations and structural dynamics.
Illustrative Data: Spectroscopic Characterization of Hypothetical this compound Biosynthetic Intermediates
| Intermediate Name | Proposed Structure | Key Spectroscopic Data (Illustrative) | Significance |
| Pre-Pfhmv-D3 A | Cyclic precursor | UV-Vis: λmax 280 nm; MS: [M+H]+ 385.2 | Initial photo-product |
| Transient X | Open-ring isomer | NMR: New olefinic protons at δ 5.8 ppm | Short-lived, highly reactive |
| Stable Y | Rearranged product | IR: C=C stretch at 1650 cm⁻¹; MS: [M+H]+ 385.2 | Thermally stable intermediate |
Detailed research findings for such characterizations would include precise chemical shifts, coupling constants, and mass fragmentation patterns from NMR and MS, respectively, allowing for unambiguous structural assignment. UV-Vis data would provide information on chromophores and their electronic transitions, critical for understanding light-induced processes.
Should this compound be a substrate or product of enzymatic reactions, the elucidation of the underlying enzymatic mechanisms would involve a multifaceted approach. This includes kinetic analyses to determine parameters such as Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax), which provide insights into enzyme-substrate affinity and catalytic efficiency. Site-directed mutagenesis experiments could pinpoint critical amino acid residues in the enzyme's active site responsible for catalysis or substrate binding. Furthermore, structural biology techniques like X-ray crystallography or cryo-electron microscopy (cryo-EM) would visualize the enzyme-substrate complex, revealing the precise molecular interactions and conformational changes during the catalytic cycle. For example, studies on enzyme reaction mechanisms often involve understanding how enzymes facilitate transformations through specific binding and catalytic steps nih.govboku.ac.atweizmann.ac.ilrsc.orgnih.gov.
Illustrative Data: Hypothetical Kinetic Parameters for an Enzyme Acting on this compound
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) |
| This compound Synthase | Pre-Pfhmv-D3 | 15.2 | 0.85 | 12.5 | 8.2 x 10⁵ |
| This compound Hydrolase | This compound | 22.1 | 1.10 | 10.0 | 4.5 x 10⁵ |
Given the prevalence of photochemical reactions in D3 chemistry, it is plausible that this compound could undergo light-induced transformations. Photochemical reaction pathway analysis would involve studying the absorption of light, the formation of excited states, and the subsequent chemical reactions. For instance, previtamin D3 undergoes a photochemical ring-opening upon UV light exposure to form previtamin D3, which then thermally isomerizes to vitamin D3 mdpi.comwikipedia.orgspringernature.com.
Techniques such as ultrafast transient absorption spectroscopy would track the evolution of excited states and the formation of primary photoproducts on femtosecond to picosecond timescales. Quantum yield measurements would quantify the efficiency of specific photochemical pathways. Computational methods, particularly those capable of modeling excited states (e.g., TD-DFT, CASSCF), would complement experimental findings by mapping potential energy surfaces and identifying conical intersections that dictate reaction outcomes mdpi.combgsu.edu.
Illustrative Data: Hypothetical Photochemical Properties of this compound
| Wavelength (nm) | Absorption Max (λmax) | Quantum Yield (Φ) of Product A | Quantum Yield (Φ) of Product B | Primary Photoproduct |
| 280 | 0.75 | 0.45 | 0.10 | Photo-isomer P1 |
| 300 | 0.62 | 0.20 | 0.60 | Photo-isomer P2 |
Detailed research findings would describe the nature of the excited states (e.g., π→π*), the dynamics of energy relaxation, and the structural changes that occur upon photoexcitation, leading to the formation of specific products.
Computational Chemistry Methodologies
Computational chemistry plays an indispensable role in modern chemical research, offering powerful tools to investigate molecular properties and reaction mechanisms that are difficult or impossible to probe experimentally.
Molecular modeling and dynamics (MD) simulations would be employed to study the conformational landscape, flexibility, and interactions of this compound with its environment, such as solvents or biological macromolecules. These simulations use classical force fields to describe atomic interactions, allowing for the simulation of molecular motion over time vscht.czresearchgate.netrsc.orglrz.descirp.org.
MD simulations can provide insights into:
Conformational Preferences: Identifying stable conformers and their relative populations.
Ligand Binding: Simulating the binding of this compound to proteins or other biomolecules, estimating binding affinities.
Membrane Permeation: Investigating how this compound might interact with and pass through biological membranes.
Solvation Effects: Understanding the influence of solvent molecules on this compound's structure and dynamics.
Illustrative Data: Hypothetical Molecular Dynamics Simulation Results for this compound
| Simulation Parameter | Value (Illustrative) | Description |
| Simulation Length | 100 ns | Duration of the simulation |
| Temperature | 300 K | Constant temperature maintained |
| RMSD (this compound) | 0.8 Å | Root Mean Square Deviation, indicating structural stability |
| Rg (this compound) | 5.2 Å | Radius of Gyration, indicating molecular compactness |
| Binding Energy (with Protein X) | -10.5 kcal/mol | Hypothetical binding affinity to a target protein |
Research findings from MD simulations would include analyses of root mean square deviation (RMSD), radius of gyration (Rg), hydrogen bonding patterns, and interaction energies, providing a dynamic picture of this compound's behavior.
Quantum chemical calculations, based on the principles of quantum mechanics, would provide a more accurate description of this compound's electronic structure, energetics, and spectroscopic properties. Methods such as Density Functional Theory (DFT) and ab initio methods (e.g., Hartree-Fock, MP2, coupled-cluster) are routinely used for this purpose mongoliajol.infodamascusuniversity.edu.syarxiv.orgresearchgate.netwavefun.com.
These calculations can determine:
Optimized Geometries: Precise molecular structures at energy minima and transition states.
Electronic Properties: Charge distributions, dipole moments, frontier molecular orbitals (HOMO/LUMO energies), and ionization potentials.
Reaction Energies: Enthalpies and free energies of reactions involving this compound.
Spectroscopic Parameters: Prediction of NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra, aiding in experimental characterization.
Reaction Pathways: Mapping potential energy surfaces to identify reaction coordinates and activation barriers.
Illustrative Data: Hypothetical Quantum Chemical Calculation Results for this compound
| Property | Method (Illustrative) | Value (Illustrative) | Significance |
| HOMO Energy | B3LYP/6-31G(d) | -6.5 eV | Electron donating ability |
| LUMO Energy | B3LYP/6-31G(d) | -1.2 eV | Electron accepting ability |
| Dipole Moment | B3LYP/6-31G(d) | 2.8 Debye | Molecular polarity |
| Reaction Barrier (Isomerization) | CCSD(T)/aug-cc-pVTZ | 25.0 kcal/mol | Energy required for a specific transformation |
Research findings would include detailed analyses of orbital interactions, bond dissociation energies, and the electronic factors influencing this compound's reactivity and stability.
Quantum Chemical Calculations
Ab Initio and Semi-Empirical Approaches
Beyond DFT, other quantum chemical methods provide different levels of accuracy and computational cost for investigating molecular systems.
Ab Initio Methods: The term "ab initio" (Latin for "from the beginning") signifies that these methods are based solely on fundamental physical principles and constants, without the use of empirical data or approximations derived from experimental observations chemeurope.comsolubilityofthings.comscribd.comwikipedia.orgmuni.cz. They aim to solve the electronic Schrödinger equation to predict molecular structures and properties wikipedia.org. The simplest ab initio method is the Hartree-Fock (HF) scheme, which approximates the many-electron wavefunction as a single Slater determinant and considers electrons moving in an averaged field of other electrons, thereby neglecting instantaneous electron correlation wikipedia.orgencyclopedia.pubchemeurope.comscribd.comwikipedia.org. More sophisticated ab initio methods, known as post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory (MP2), Configuration Interaction (CI), Coupled Cluster (CC)), systematically include electron correlation effects, leading to higher accuracy but at a significantly greater computational cost encyclopedia.pubchemeurope.comscribd.comwikipedia.org. While highly accurate, ab initio methods are typically limited to smaller molecular systems (e.g., around 50 atoms for highly correlated methods) due to their computational demands scribd.com.
For this compound, ab initio calculations would be employed for:
Benchmarking DFT results : High-level ab initio calculations on smaller fragments or simplified models of this compound could provide reference data to assess the accuracy of DFT methodologies.
Detailed analysis of specific interactions : For critical bond formations or non-covalent interactions within this compound, ab initio methods could offer a more rigorous treatment of electron correlation.
Semi-Empirical Approaches: Semi-empirical quantum chemistry methods represent a compromise between the computational rigor of ab initio methods and the efficiency of empirical force fields libretexts.orgwikipedia.orgnumberanalytics.comnumberanalytics.comuni-muenchen.de. These methods are based on the Hartree-Fock formalism but introduce significant approximations and obtain some parameters from empirical data or results of ab initio calculations libretexts.orgwikipedia.orgnumberanalytics.comnumberanalytics.comuni-muenchen.de. This parameterization allows them to treat larger molecules where full ab initio or DFT methods might be too computationally expensive wikipedia.orgnumberanalytics.com. Common semi-empirical methods include MNDO, AM1, and PM3, which are based on approximations like the Neglect of Diatomic Differential Overlap (NDDO) wikipedia.orgnumberanalytics.comnumberanalytics.comuni-muenchen.de.
While faster, the accuracy of semi-empirical methods can be highly dependent on how similar the studied molecule is to the molecules used in the parameterization database wikipedia.org. For this compound, semi-empirical methods could be used for:
Initial geometry optimizations and conformational searches : Their speed makes them suitable for exploring a wide range of possible molecular structures.
Preliminary screening of reactivity : They can provide quick estimates of electronic properties and reaction feasibility for large systems or initial reaction pathway explorations.
Table 2: Comparison of Computational Chemistry Methods for this compound Analysis (Illustrative)
| Method Type | Key Characteristic | Computational Cost | Typical Accuracy (Relative) | Primary Application for this compound (Illustrative) |
| Ab Initio | First principles, no empirical data chemeurope.comwikipedia.org | Very High | Highest | High-accuracy benchmarks, detailed electronic structure of small fragments |
| DFT | Electron density-based, balances accuracy & cost solubilityofthings.comwikipedia.org | Moderate | High | Geometry optimization, electronic properties, reaction mechanisms |
| Semi-Empirical | Empirical parameters, approximations libretexts.orgnumberanalytics.com | Low | Moderate (system-dependent) | Initial screening, large-scale conformational analysis |
Note: This table provides a general comparison and is illustrative for the analysis of a hypothetical compound like this compound.
Predictive Modeling of Molecular Properties and Reactivity
Predictive modeling, often leveraging computational chemistry methods, is crucial for anticipating the behavior of novel compounds like this compound before experimental synthesis. This involves using computational models to forecast various molecular properties and reactivity patterns.
Properties that can be predicted from computational models include:
3D molecular geometries and conformer distributions : Essential for understanding a molecule's shape and flexibility in different environments jstar-research.com.
Electronic properties : Such as charge distribution, molecular orbitals (HOMO/LUMO energies), and reactivity indices, which directly influence how a molecule interacts with others jstar-research.com.
Spectroscopic properties : Predicting IR, NMR, and UV-Vis spectra can significantly aid in the experimental identification and characterization of the compound jstar-research.commit.edu.
Thermodynamic properties : Including heats of formation, free energies of reactions, and bond dissociation energies, which are critical for assessing stability and reaction feasibility jstar-research.comcmu.edu.
Reaction pathways and kinetics : Computational methods can map out entire or partial reaction pathways, predicting activation energies, transition states, and reaction orders, providing insights into reaction rates and product distributions jstar-research.comnih.govcmu.edu.
Recent advancements, particularly in machine learning (ML) coupled with computational chemistry, are accelerating the prediction of molecular reactivity and properties mit.educmu.eduacs.org. ML models can be trained on vast datasets of quantum mechanical calculations to predict molecular energies and properties with high fidelity, often at a fraction of the time required for traditional quantum mechanical methods mit.educmu.edu. This allows for efficient searching of low-energy conformers, tautomers, and the computation of thermodynamic properties, which can then be used to forecast reaction activity and feasibility cmu.edu.
For this compound, predictive modeling would be instrumental in:
Prioritizing synthetic targets : By predicting the most stable and reactive forms of this compound or its derivatives.
Designing experiments : Guiding experimental chemists by suggesting optimal reaction conditions or potential reaction outcomes.
Understanding non-trivial molecular interactions : Providing deeper mechanistic insights and rationalizing observed experimental data jstar-research.com.
Computational Design and Optimization of D3 Analogues
Computational design and optimization are integral to modern chemical synthesis and drug discovery, particularly when exploring a chemical space around a lead compound or a hypothetical structure like this compound. This process involves the systematic generation and evaluation of structural analogues to explore structure-activity relationships (SARs) and optimize desired properties.
The core idea is to create a series of compounds that share a conserved core structure (e.g., the "Pfhmv" part of this compound) but differ in substituents (R-groups) at one or more sites nih.govresearchgate.net. This allows for a systematic investigation of how structural modifications impact various properties.
Key aspects of computational design and optimization include:
Virtual library construction : Generating large libraries of diverse and synthetically feasible analogues in silico mdpi.com. For this compound, this would involve modifying its core structure or appending different functional groups to predict how these changes affect its properties.
High-throughput screening (HTS) and molecular docking : Rapidly evaluating the potential of these analogues using computational methods like molecular docking and molecular dynamics simulations to predict binding affinities or reactivity mdpi.com.
Quantitative Structure-Activity Relationship (QSAR) modeling : Developing predictive models that correlate structural features with specific activities or properties. QSAR methods, ranging from linear models to machine learning approaches, are widely used to predict the potency or other relevant properties of new analogues nih.govresearchgate.net.
Lead optimization (LO) diagnostics : Computational tools can assess the chemical saturation and SAR progression of analogue series, helping to determine if further optimization is likely to be successful or if a new synthetic route should be explored tandfonline.com.
For this compound, computational design would involve:
Identifying potential modification sites : Locating positions on the this compound scaffold where substituents could be introduced without destabilizing the core structure.
Generating a diverse set of R-groups : Selecting various chemical groups to append at these sites, considering factors like size, electronic properties, and synthetic accessibility.
Predicting properties of analogues : Using DFT or other computational methods to predict the stability, reactivity, and potential spectroscopic signatures of these this compound analogues.
Optimizing specific characteristics : For instance, if this compound were intended for a particular application, analogues could be designed to enhance its stability, solubility, or a specific reactivity profile.
Table 3: Illustrative Computational Design Workflow for this compound Analogues
| Step | Description | Computational Tool/Method (Illustrative) | Output (Illustrative) |
| 1. Core Structure Definition | Identify the conserved "Pfhmv" core and potential substitution sites. | Manual/Cheminformatics | This compound core scaffold with R-group attachment points |
| 2. Analogue Generation | Systematically generate a virtual library of this compound analogues with diverse R-groups. | R-group enumeration, combinatorial libraries | Database of 1000+ this compound analogues (SMILES/3D structures) |
| 3. Property Prediction (Initial) | Predict key properties (e.g., logP, molecular weight, electronic properties) for all analogues. | DFT (fast methods), QSAR models | Table of predicted properties for each analogue |
| 4. Reactivity/Stability Assessment | Evaluate potential reactivity pathways and thermodynamic stability of selected analogues. | DFT, Molecular Dynamics | Predicted reaction barriers, relative energies of isomers |
| 5. Optimization & Prioritization | Prioritize analogues based on desired property profiles and synthetic feasibility. | Multi-objective optimization algorithms | Top 10 most promising this compound analogues for synthesis |
Note: This workflow is illustrative and demonstrates the general process for computational design and optimization.
Spectroscopic Analysis in Mechanistic Investigations
Spectroscopic techniques are indispensable for the structural elucidation and mechanistic investigation of chemical compounds. For a compound like this compound, a combination of advanced spectroscopic methods would be employed to confirm its structure, identify functional groups, and understand its electronic and vibrational characteristics.
Research Methodologies and Experimental Approaches in D3 Research
In Vitro Cellular and Biochemical Assays
In vitro studies form the foundational tier of research for compounds like those in the Vitamin D3 family. These assays are instrumental in elucidating the basic molecular interactions and cellular responses. Biochemical assays are employed to determine the binding affinity of the compound to its target receptors, such as the Vitamin D Receptor (VDR), and to assess its influence on enzymatic activities. Cellular assays, utilizing engineered recombinant cell lines or primary cells, allow for the investigation of downstream effects, including gene expression changes and protein interactions. A variety of detection technologies, such as luminescence, fluorescence, and FRET, are utilized to quantify these interactions and cellular events. rightanswerknowledge.com
| Assay Type | Purpose | Example Techniques |
| Biochemical Assays | To determine direct molecular interactions and enzymatic activity. | Receptor Binding Assays, Enzyme Inhibition Assays, Protein-Protein Interaction Assays rightanswerknowledge.com |
| Cellular Assays | To assess the compound's effect on cellular processes. | Reporter Gene Assays, Gene Expression Analysis (qPCR, RNA-seq), Immunofluorescence |
Ex Vivo Organ and Tissue Culture Studies
To bridge the gap between in vitro experiments and in vivo models, ex vivo organ and tissue culture studies are employed. These models preserve the three-dimensional architecture and cellular heterogeneity of tissues, offering a more physiologically relevant context. evitachem.com For compounds related to bone metabolism, for instance, embryonic chick femora can be cultured to directly observe the effects on bone development, such as osteogenesis and chondrogenesis. This approach allows for the detailed analysis of tissue-level changes through techniques like micro-computed tomography (μCT) and histology. The use of dynamic culture systems, such as perfusion and rotational bioreactors, can further enhance the viability and functionality of the cultured tissues, allowing for longer-term studies.
| Model System | Research Focus | Analytical Methods |
| Embryonic Chick Femur Culture | Bone development, osteogenesis, chondrogenesis | Micro-CT, Histology, Immunohistochemistry |
| Human Tissue Explants | Disease modeling, therapeutic response in a patient-specific context evitachem.com | Gene Expression Profiling, Proteomics, Metabolomics |
Pre-clinical Animal Models for Mechanistic Elucidation
Pre-clinical animal models are indispensable for understanding the systemic effects and mechanisms of action of a compound. These models allow for the rigorous control of experimental variables that is not possible in human studies. For investigating pathways related to inflammation, angiogenesis, and neuroprotection, retinal disease models in animals have proven to be particularly insightful. These models, such as those for choroidal neovascularization or oxygen-induced retinopathy, enable the evaluation of therapeutic efficacy and the elucidation of underlying molecular pathways.
Genetic and Epigenetic Approaches to VDR Signaling
The signaling pathways of Vitamin D3 and its analogs are intricately regulated by genetic and epigenetic mechanisms. Research in this area investigates how genetic variations, such as single nucleotide polymorphisms (SNPs) in the VDR gene, can influence an individual's response to these compounds. Epigenetic modifications, including DNA methylation and histone modifications, play a crucial role in controlling the expression of key genes in the Vitamin D signaling pathway, such as the VDR itself and the enzymes responsible for Vitamin D metabolism (e.g., CYP27B1 and CYP24A1). Techniques like pyrosequencing are used to analyze DNA methylation patterns, while chromatin immunoprecipitation (ChIP) is employed to study histone modifications and VDR binding to DNA.
| Approach | Focus | Key Genes/Mechanisms |
| Genetic | Influence of genetic variants on signaling efficacy. | VDR SNPs (e.g., FokI) |
| Epigenetic | Regulation of gene expression through DNA methylation and histone modifications. | VDR promoter methylation, histone acetylation/deacetylation |
High-Throughput Screening for Modulators of D3 Pathways
High-throughput screening (HTS) is a critical tool for the discovery of new molecules that can modulate the pathways influenced by compounds like Vitamin D3. This approach involves the automated testing of large libraries of chemical compounds to identify those that elicit a desired biological response. A range of biochemical and cellular assays, optimized for a high-throughput format, are used to screen for agonists or antagonists of the VDR, or for compounds that affect downstream signaling events. The development of robust and sensitive assays is key to the success of HTS campaigns in this area.
Future Directions and Emerging Research Areas
Deeper Elucidation of Complex Intermolecular Networks in D3 Signaling
The biological effects of Pfhmv-D3 are mediated through a complex series of molecular interactions that are not yet fully understood. While it is known that the compound, similar to 1α,25-dihydroxyvitamin D3, can signal through both genomic and non-genomic pathways, the intricacies of these networks require deeper investigation. nih.gov Future research will focus on mapping the complete interactome of this compound.
Key signaling pathways involved include:
Genomic Pathway : This involves the nuclear vitamin D receptor (VDR), which acts as a ligand-activated transcription factor. The this compound-VDR complex can form homodimers or heterodimers with other receptors, interacting with promoter elements of various genes to regulate their expression. nih.gov
Non-Genomic Pathway : Rapid cellular responses are thought to be mediated by a putative membrane recognition element, G-proteins, phosphoinositide metabolism, and protein kinase C (PKC). nih.gov
Understanding how this compound differentially modulates these pathways compared to its parent compounds is a primary goal. Advanced molecular dynamics simulations are being employed to investigate the distinct conformational changes induced by different ligands, which may explain biased signaling—the preferential activation of one pathway over another. mdpi.com For instance, recent studies on the dopamine D3 receptor have shown how biased agonists induce unique phosphorylation patterns and conformational states, promoting interaction with G-proteins while limiting β-arrestin recruitment. mdpi.com A similar deep dive into the structural dynamics of the this compound receptor complex is essential.
Exploration of Novel Biological Activities of D3 Metabolites and Decomposition Products
The metabolic fate of this compound within target tissues is a critical area of emerging research. The parent compound is metabolized into various products, each with a potentially unique biological activity profile. nih.govnih.gov The primary metabolic routes for related vitamin D compounds involve modifications of the side chain and the A-ring. nih.gov
For example, the C-24 oxidation pathway is a major route that leads to the formation of products like calcitroic acid. nih.gov Another pathway, C-3 epimerization, produces metabolites such as 1α,25-dihydroxy-3-epi-vitamin-D3, which has demonstrated significant activity in stimulating surfactant synthesis in pulmonary alveolar type II cells while being less calcemic than its parent compound. nih.gov
Furthermore, decomposition products of vitamin D have been found to possess highly selective bactericidal action against pathogens like Helicobacter pylori by targeting specific glycerophospholipids in the bacterial biomembranes. researchgate.net Investigating the metabolites and decomposition products of this compound could therefore uncover novel therapeutic activities, such as anti-cancer or antimicrobial effects, that are distinct from the parent molecule.
| Metabolite/Product Class | Potential Biological Activity | Source Pathway |
| C-3 Epimers | Tissue-specific activities, potentially with reduced calcemic effects. nih.gov | A-ring modification nih.gov |
| C-24 Oxidation Products | Varied activity; biological activity generally declines with progressive oxidation. nih.govnih.gov | Side-chain modification nih.gov |
| Decomposition Products | Selective bactericidal actions against specific pathogens. researchgate.net | Chemical degradation |
| CYP11A1-derived Metabolites | Anti-proliferative and immune-regulating effects without inducing hypercalcemia. nih.gov | Alternative activation pathway nih.gov |
Development of Advanced Computational Models for D3 Interactions and Dynamics
To accelerate the discovery process and gain deeper insights into this compound's mechanism of action, advanced computational models have become indispensable. stmjournals.com These models allow for the efficient prediction of molecular interactions, complementing and guiding traditional experimental methods. stmjournals.comdrugtargetreview.com
Current computational approaches include:
Molecular Dynamics (MD) Simulations : These methods provide detailed insights into the dynamic behavior of the this compound-receptor complex over time, revealing conformational changes and transitional states that are crucial for signaling. stmjournals.com
Quantum Mechanics/Molecular Mechanics (QM/MM) : This hybrid approach combines the high accuracy of quantum mechanics for the active site with the efficiency of molecular mechanics for the larger system, enabling precise investigation of large biomolecular systems. stmjournals.com
Machine Learning Algorithms : By leveraging large datasets, machine learning can predict drug-target interactions and binding affinities with remarkable speed and accuracy. stmjournals.commdpi.com These models can be trained to identify potential interactions for novel this compound analogs, streamlining the drug development pipeline. mdpi.comnih.gov
These computational tools are crucial for predicting binding affinities, understanding structure-activity relationships, and designing novel analogs with improved therapeutic profiles. stmjournals.comdrugtargetreview.com
Innovative Synthetic Strategies for D3 Metabolites and Analogues
The therapeutic potential of this compound and its derivatives has driven the development of innovative and efficient chemical synthesis methods. nih.gov A key challenge is to create analogs with a clear dissociation between desired effects (e.g., anti-proliferative) and adverse calcemic side effects. researchgate.net This is often achieved by introducing chemical modifications to the A-ring, the central CD-ring, or the side chain. researchgate.net
Convergent synthesis is a common strategy, where different parts of the molecule (e.g., the A-ring and the CD-side chain component) are synthesized separately before being coupled together. researchgate.net One advanced technique involves a tandem Palladium-catalyzed A-ring closure and Suzuki-Miyaura coupling to construct the vitamin D triene system. researchgate.net Other strategies focus on generating unnatural configurations at specific carbon atoms, such as C20, through catalytic asymmetric reduction, enabling the synthesis of novel analogs for structure-function studies. researchgate.net
The introduction of fluorine atoms into the molecule is another innovative strategy. Fluorination at metabolic sites can block or slow catabolism, thereby increasing the potency and biological half-life of the compound. nih.gov
| Synthetic Approach | Key Feature | Goal |
| Horner-Wittig Reaction | Coupling of a phosphine oxide (A-ring synthon) with a ketone (CD-ring/side chain). researchgate.net | Total synthesis of active forms and analogs. |
| Convergent Synthesis | Separate synthesis of key fragments followed by coupling. researchgate.netmdpi.com | Efficient and flexible production of diverse analogs. |
| Catalytic Asymmetric Reduction | Generation of unnatural stereochemistry at specific positions (e.g., C20). researchgate.net | Exploration of novel structure-activity relationships. |
| Fluorination | Introduction of fluorine atoms at or near metabolic sites. nih.gov | Enhance metabolic stability and potency. |
Addressing Challenges in D3-Related Biological Research Methodologies
Despite advancements, significant methodological challenges remain in the study of this compound and related compounds. The complexity of the signaling pathways and the pleiotropic effects of these molecules necessitate rigorous and innovative research designs. nih.gov
Furthermore, the translation of findings from in vitro systems to whole-organism physiology is not always straightforward. nih.gov Cell culture models may not fully recapitulate the complex interplay of different tissues and hormonal systems. Therefore, there is a need for more sophisticated in vivo models and longitudinal studies to validate the therapeutic potential and understand the long-term effects of this compound analogs. nih.gov The use of simulation and mixed-method approaches can help improve the psychometric properties and validity of the research instruments and models used in these studies. nih.gov
Q & A
Q. How to address publication bias in this compound's therapeutic potential studies?
- Methodological Answer :
- Preregistration : Submit study protocols to Open Science Framework (OSF) before data collection to deter selective reporting .
- Negative data inclusion : Publish null results in journals specializing in negative findings (e.g., Journal of Negative Results in Biomedicine) .
Ethical & Collaborative Considerations
Q. What protocols ensure data integrity in multi-institutional this compound research?
Q. How to design a mixed-methods study evaluating this compound's mechanism of action?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
